molecular formula C10H12N2O B1364007 2-Phenylcyclopropanecarbohydrazide CAS No. 14814-55-2

2-Phenylcyclopropanecarbohydrazide

Cat. No. B1364007
CAS RN: 14814-55-2
M. Wt: 176.21 g/mol
InChI Key: LVPLGMIOSVEITG-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used in proteomics research .


Molecular Structure Analysis

The linear formula of 2-Phenylcyclopropanecarbohydrazide is C10H12N2O . The structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

2-Phenylcyclopropanecarbohydrazide has a molecular weight of 176.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Neurodegenerative Disorders

Research has explored the potential of compounds derived from 2-phenylcyclopropanecarbohydrazide in treating neurodegenerative diseases, particularly Alzheimer's disease. Schiff bases obtained by condensing 2-phenylcyclopropanecarbohydrazide derivatives with aromatic aldehydes showed potential as neuropsychiatric drugs due to their drug-likeness features and possible application in neurodegenerative disorder treatments (Avram et al., 2021).

Antitumor Agents

A study on substituted 2-phenylbenzimidazole-4-carboxamides, which are structurally similar to 2-phenylcyclopropanecarbohydrazide, revealed that these compounds act as "minimal" DNA-intercalating agents with potential antitumor applications. Interestingly, they showed a lack of cross-resistance to an amsacrine-resistant P388 cell line, indicating a unique mechanism of cytotoxicity potentially unrelated to topoisomerase II interaction (Denny et al., 1990).

Antimalarial and Antileukemic Properties

The reaction of certain thiosemicarbazones with metals like Cu(II), Ni(II), Fe(III), and Mn(II) resulted in complexes with reduced antimalarial activity but enhanced antileukemic properties. This suggests the potential of metal-coordinated 2-phenylcyclopropanecarbohydrazide derivatives in antileukemic therapies (Scovill et al., 1982).

Antidepressant Potential

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, related to 2-phenylcyclopropanecarbohydrazide, were synthesized and evaluated for antidepressant potential. Certain derivatives showed activity surpassing standard antidepressants like imipramine and desipramine, highlighting the therapeutic promise of this chemical class in depression treatment (Bonnaud et al., 1987).

NMDA Receptor Antagonists

Derivatives of 2-phenylcyclopropanecarbohydrazide were prepared and evaluated as NMDA receptor antagonists. These compounds, including milnacipran and its derivatives, showed significant binding affinity for the receptor and protected mice from NMDA-induced lethality, suggesting a novel structural approach for NMDA receptor antagonists (Shuto et al., 1995).

properties

IUPAC Name

2-phenylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLGMIOSVEITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropanecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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